Androst-2-en-17-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

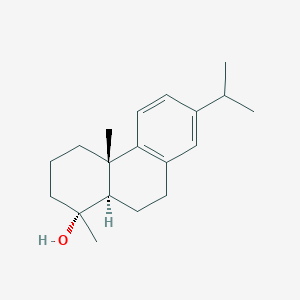

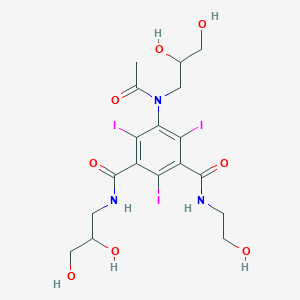

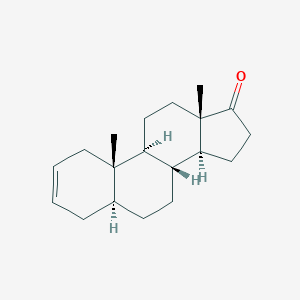

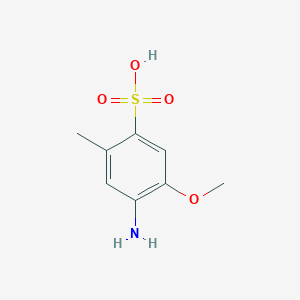

Androst-2-en-17-one, also known as androst-2-ene-17-one, is an androgenic steroid hormone that is produced naturally in the body. It is a precursor to the primary male sex hormone, testosterone, and is an essential component of the body’s reproductive, endocrine, and immune systems. This compound has been studied extensively in the laboratory setting, and has been found to have a wide range of applications in scientific research. In

Scientific Research Applications

Identification and Metabolism in Supplements

- Identification in Supplements: Androst-2-en-17-one, labeled as "1-Androsterone" in a dietary supplement, was identified and analyzed using various techniques. The study provided insights into its metabolic conversion and alteration of common steroids in the urinary steroid profile after administration (Parr et al., 2011).

Biosynthesis Studies

- Biosynthesis in Animal Tissues: Research has explored the formation of androst-16-enes from C21 and C19 steroids in boar testicular and adrenal tissue, indicating a preference for androst-16-ene formation in boar testis (Ahmad & Gower, 1968).

Interaction with Receptor Proteins

- Androgen-Oestradiol Receptor Interaction: Studies have investigated the ability of androgens, including this compound, to compete with oestradiol for receptor proteins, offering potential insights into mechanisms of oncology (Nicholson, Davies, & Griffiths, 1978).

Metabolism Analysis

- Metabolism in Human Subjects: Research has examined the metabolism of androst-4-ene-3, 11, 17-trione and 11s-hydroxy-androst-4-ene-3, 17-dione in humans, providing valuable insights into the metabolic pathways and the influence of oxygen substituents at specific positions (Slaunwhite, Neely, & Sandberg, 1964).

Impurity Profile Analysis

- Impurity Profile Estimation: The impurity profile of 5α-androst-2-ene-17-one has been investigated, identifying and quantitating various impurities, which is crucial for understanding its purity and potential applications (Görög et al., 1988).

Microbial Metabolism

- Microbial Metabolism Research: Studies have shown the metabolism of 17-hydroxyprogesterone by a Bacillus species, leading to the formation of androst-4-ene-3,17-dione and other metabolites. This kind of research is pivotal in understanding microbial transformations of steroids (Mahato & Banerjee, 1986).

Mechanism of Action

Androst-2-en-17-one, also known as 5α-Androst-2-en-17-one, is an endogenous, naturally occurring, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT) .

Target of Action

The primary target of this compound is the androgen receptor. As a derivative of DHT, it may act as an androgen prohormone . It is also a metabolite of dehydroepiandrosterone (DHEA) in the body .

Mode of Action

This compound binds to the androgen receptor, leading to a change in gene expression. It may act as a steroidal aromatase inhibitor . This means it can prevent the conversion of androgens to estrogens, potentially leading to an increase in the overall level of androgens in the body .

Biochemical Pathways

This compound is involved in the steroid hormone biosynthesis pathway. It is a metabolite of DHEA, which is an important precursor in the biosynthesis of androgens and estrogens .

Pharmacokinetics

Its metabolism involves various transformations, including reduction and oxidation reactions .

Result of Action

The binding of this compound to the androgen receptor can lead to anabolic effects, such as increased muscle mass and bone density. As a potential aromatase inhibitor, it may also lead to an increase in the levels of androgens and a decrease in the levels of estrogens in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other hormones, the individual’s age, sex, and health status, and the presence of other medications can all affect the compound’s action, efficacy, and stability .

Future Directions

Biochemical Analysis

Biochemical Properties

Androst-2-en-17-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been investigated for its potential as a steroidal aromatase inhibitor . Aromatase is an enzyme involved in the conversion of androgens to estrogens .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It may act as an androgen prohormone, resembling desoxymethyltestosterone in chemical structure . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it provides models for several human diseases (e.g., cataracts, Niemann-Pick disease, and epilepsy) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of dehydroepiandrosterone (DHEA) in the body

properties

| { "Design of the Synthesis Pathway": "The synthesis of Androst-2-en-17-one can be achieved through a multi-step process starting from cholesterol. The key steps involve oxidation, isomerization, reduction, and dehydration reactions.", "Starting Materials": [ "Cholesterol", "Sodium periodate", "Sodium metaperiodate", "Sodium bisulfite", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Oxidation of cholesterol using sodium periodate to form 17-hydroxyandrost-5-en-3β-ol", "Isomerization of 17-hydroxyandrost-5-en-3β-ol to 17-hydroxyandrost-2-en-3-one using sulfuric acid", "Oxidation of 17-hydroxyandrost-2-en-3-one using sodium metaperiodate to form 17-ketoandrost-2-en-3-one", "Reduction of 17-ketoandrost-2-en-3-one using sodium borohydride to form androst-2-en-17-ol", "Dehydration of androst-2-en-17-ol using sulfuric acid and acetic acid to form Androst-2-en-17-one" ] } | |

CAS RN |

963-75-7 |

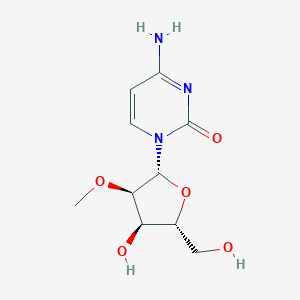

Molecular Formula |

C19H28O |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(10S,13S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |

InChI Key |

ISJVDMWNISUFRJ-WYTRLKPUSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC=CC4)C |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |

Appearance |

Powder |

Other CAS RN |

963-75-7 |

Pictograms |

Irritant; Health Hazard |

synonyms |

5 alpha-androst-2-en-17-one 5-androst-2-en-17-one 5alpha-androst-2-en-17-one androst-2-en-17-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)

![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)